molecular formula C9H12BBrO3 B1275714 3-Bromo-2-propoxyphenylboronic acid CAS No. 848779-86-2

3-Bromo-2-propoxyphenylboronic acid

Cat. No. B1275714
CAS RN: 848779-86-2
M. Wt: 258.91 g/mol
InChI Key: QILIDAIRUWTFHF-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-2-propoxyphenylboronic acid, is a boronic acid derivative, which is a class of compounds commonly used in organic synthesis, particularly in Suzuki coupling reactions. Boronic acids are known for their ability to form reversible covalent bonds with diols and other Lewis bases, which makes them versatile intermediates in the synthesis of various organic molecules.

Synthesis Analysis

The synthesis of arylboronic acids, such as this compound, can be achieved through several methods. One common approach is the lithium-halogen exchange followed by an "in situ quench" with a boron reagent, as described in the preparation of 3-pyridylboronic acid . This method could potentially be adapted for the synthesis of the compound by starting with an appropriate 3-bromo-2-propoxyphenyl halide.

Molecular Structure Analysis

While the specific molecular structure of this compound is not detailed in the provided papers, the general structure of arylboronic acids is well-understood. They typically consist of an aromatic ring substituted with a boronic acid group (-B(OH)_2). The presence of a bromo substituent would influence the electronic properties of the molecule, potentially affecting its reactivity in chemical reactions .

Chemical Reactions Analysis

Arylboronic acids are known to participate in various chemical reactions. For instance, they are key components in Suzuki-Miyaura cross-coupling reactions, where they react with aryl halides in the presence of a palladium catalyst to form biaryl compounds . The halogen substituent on the arylboronic acid can also undergo halodeboronation, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile from a phenylboronic acid derivative . Additionally, arylboronic acids can be involved in carbonylative cyclization reactions to yield complex heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by both the boronic acid and bromo functional groups. Arylboronic acids generally have high melting points and exhibit stability in the solid state but can undergo slow oxidation in solution . The bromo substituent adds to the compound's reactivity, making it amenable to further functionalization through nucleophilic substitution or via participation in coupling reactions .

Scientific Research Applications

Synthesis Protocols and Methodologies

  • Protocol for Arylboronic Acids : Wenjie Li et al. (2002) described a protocol for preparing arylboronic acids, including 3-pyridylboronic acid, which may be analogous to the synthesis of 3-bromo-2-propoxyphenylboronic acid. This method involved lithium-halogen exchange and "in situ quench" techniques, suggesting a potential pathway for synthesizing related compounds like this compound (Li et al., 2002).

  • Halodeboronation of Aryl Boronic Acids : Ronald H. Szumigala et al. (2004) developed a scalable synthesis for 2-bromo-3-fluorobenzonitrile via halodeboronation of aryl boronic acids, indicating that similar methodologies could apply to this compound for creating diverse aryl bromides and chlorides (Szumigala et al., 2004).

Applications in Organic Synthesis

  • Synthesis of Ortho-Functionalized Arylboronic Acids : M. Da̧browski et al. (2007) demonstrated the synthesis of various ortho-functionalized arylboronic acids, potentially relevant to this compound. Their research highlighted the versatility of boronic acids in creating complex organic structures (Da̧browski et al., 2007).

  • Photochromic Axially Chiral Spirooxazines : Li-Mei Jin et al. (2010) explored the use of diboronic acid in synthesizing photochromic spirooxazines, hinting at the potential for this compound in developing photoresponsive materials (Jin et al., 2010).

Catalysis and Material Science

  • Suzuki Cross-Coupling Reactions : Thaksen Jadhav et al. (2017) utilized arylboronic acids in Suzuki cross-coupling reactions to synthesize organic light-emitting diodes (OLEDs). This implies that this compound could have applications in electronic materials and device fabrication (Jadhav et al., 2017).

  • Haemolytic, Biofilm Inhibition and Anti-Thrombolytic Activities : H. Ikram et al. (2015) synthesized thiophene derivatives using arylboronic acids, which exhibited significant biofilm inhibition and anti-thrombolytic activities. This research suggests potential biomedical applications for derivatives of this compound (Ikram et al., 2015).

Safety and Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It’s important to avoid breathing mist, gas or vapors, and avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Mechanism of Action

Mode of Action

The compound is an organoboron compound, which are often used in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process. The compound, as a boron reagent, participates in the transmetalation step, where it transfers the organic group from boron to palladium .

Pharmacokinetics

. This could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially limiting its bioavailability.

Action Environment

The action of 3-Bromo-2-propoxyphenylboronic acid is influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, a class of compounds to which this compound belongs, is considerably accelerated at physiological pH . This could influence the compound’s stability and efficacy in biological systems.

Biochemical Analysis

Biochemical Properties

3-Bromo-2-propoxyphenylboronic acid plays a significant role in biochemical reactions due to its ability to form reversible covalent bonds with diols and other molecules containing hydroxyl groups . This property makes it useful in the study of enzyme interactions and inhibition. For instance, it can interact with enzymes such as serine proteases and glycosidases, forming stable complexes that inhibit their activity . Additionally, this compound can bind to proteins and other biomolecules, altering their function and stability .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins . This modulation can result in altered gene expression patterns and metabolic fluxes, impacting overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with the active sites of enzymes, leading to their inhibition or activation . This interaction often involves the formation of a boronate ester with serine or threonine residues in the enzyme’s active site . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, altering their activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound is relatively stable under physiological conditions but can undergo hydrolysis, leading to the formation of inactive products . Long-term studies have shown that this compound can have sustained effects on cellular function, with some changes persisting even after the compound has been degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, it can lead to adverse effects such as enzyme inhibition, cellular stress, and toxicity . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors . It can influence metabolic fluxes by inhibiting or activating key enzymes in pathways such as glycolysis and the tricarboxylic acid cycle . Additionally, the compound can affect metabolite levels by altering the activity of enzymes involved in their synthesis and degradation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in specific cellular compartments . For example, it may be transported into cells via specific membrane transporters and then bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, such as the nucleus or mitochondria, where it exerts its effects . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and influence cellular processes in a targeted manner .

properties

IUPAC Name

(3-bromo-2-propoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BBrO3/c1-2-6-14-9-7(10(12)13)4-3-5-8(9)11/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QILIDAIRUWTFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)Br)OCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BBrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30399030
Record name 3-Bromo-2-propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848779-86-2
Record name 3-Bromo-2-propoxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30399030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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